molecular formula C18H23BrN2O B2671962 (E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide CAS No. 477973-51-6

(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide

Cat. No. B2671962
CAS RN: 477973-51-6
M. Wt: 363.299
InChI Key: QUHZJSYIECNMRV-UHFFFAOYSA-N
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Description

The compound “(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide” is an organic compound. It contains a bromophenyl group, a cyano group, and an octyl group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The bromophenyl group is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The cyano group consists of a carbon triple-bonded to a nitrogen. The octyl group is a long hydrocarbon chain .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could potentially be replaced through a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl and cyano groups could potentially make the compound relatively polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems .

properties

IUPAC Name

(E)-3-(2-bromophenyl)-2-cyano-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O/c1-2-3-4-5-6-9-12-21-18(22)16(14-20)13-15-10-7-8-11-17(15)19/h7-8,10-11,13H,2-6,9,12H2,1H3,(H,21,22)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHZJSYIECNMRV-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=CC=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=CC=CC=C1Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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